molecular formula C15H11FN2O2 B4386123 4-cyano-2-fluoro-N-(3-methoxyphenyl)benzamide

4-cyano-2-fluoro-N-(3-methoxyphenyl)benzamide

Cat. No.: B4386123
M. Wt: 270.26 g/mol
InChI Key: IXVVWBUYSFKMFK-UHFFFAOYSA-N
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Description

4-cyano-2-fluoro-N-(3-methoxyphenyl)benzamide is an aromatic compound with a benzamide structure. It contains a cyano group, a fluoro substituent, and a methoxyphenyl group, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-fluoro-N-(3-methoxyphenyl)benzamide typically involves the condensation of 4-cyano-2-fluorobenzoic acid with 3-methoxyaniline. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, has been reported to enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

4-cyano-2-fluoro-N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in acidic medium.

Major Products

    Nucleophilic substitution: Substituted benzamides.

    Reduction: 4-amino-2-fluoro-N-(3-methoxyphenyl)benzamide.

    Oxidation: 4-cyano-2-fluoro-N-(3-carboxyphenyl)benzamide.

Scientific Research Applications

4-cyano-2-fluoro-N-(3-methoxyphenyl)benzamide is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluoro groups enhance its binding affinity and specificity, while the methoxyphenyl group contributes to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-2-fluoro-N-(2-methoxyphenyl)benzamide
  • 4-cyano-2-fluoro-N-(4-methoxyphenyl)benzamide

Uniqueness

4-cyano-2-fluoro-N-(3-methoxyphenyl)benzamide is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with biological targets. The presence of the methoxy group at the 3-position, in particular, differentiates it from other similar compounds and can lead to distinct biological activities and chemical properties.

Properties

IUPAC Name

4-cyano-2-fluoro-N-(3-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c1-20-12-4-2-3-11(8-12)18-15(19)13-6-5-10(9-17)7-14(13)16/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVVWBUYSFKMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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